2-(tert-Butyl)-5-nitro-1H-indole

Overview

Description

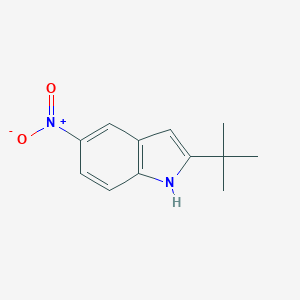

2-(tert-Butyl)-5-nitro-1H-indole is a substituted indole derivative characterized by a tert-butyl group at the 2-position and a nitro group at the 5-position of the indole core. Its molecular formula is C₁₂H₁₄N₂O₂, with a molecular weight of 218.25 g/mol. This compound is of interest in medicinal chemistry and materials science, particularly as an intermediate in synthesizing more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butyl)-5-nitro-1H-indole typically involves the nitration of 2-(tert-Butyl)-1H-indole. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to ensure the selective introduction of the nitro group at the 5-position of the indole ring .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butyl)-5-nitro-1H-indole can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.

Oxidation: The indole ring can be oxidized under strong oxidative conditions, although this is less common due to the stability of the indole ring.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: 2-(tert-Butyl)-5-amino-1H-indole.

Substitution: Various substituted indoles depending on the nucleophile used.

Oxidation: Oxidized indole derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Indole derivatives, including 2-(tert-Butyl)-5-nitro-1H-indole, have been extensively studied for their potential anticancer properties. The indole moiety is a key structural component in several biologically active compounds that exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in vitro and in vivo .

Neuropharmacology

Research indicates that indole derivatives can influence neurotransmitter systems, particularly serotonin pathways. Given that this compound contains a nitro group, it may also exhibit neuroprotective effects or modulate neuroinflammatory responses, making it a candidate for further studies in neuropharmacology .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity. Indoles are known to possess antibacterial and antifungal properties, which can be attributed to their ability to disrupt microbial cell membranes or interfere with essential metabolic processes .

Material Science

Organic Electronics

Due to its electronic properties, this compound can be utilized in the development of organic semiconductors. The compound's ability to form stable charge transfer complexes makes it a potential candidate for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .

Polymer Chemistry

In polymer science, indole derivatives are being explored as additives or monomers in the synthesis of conductive polymers. Their incorporation can enhance the electrical conductivity and thermal stability of polymer matrices, paving the way for advanced materials with tailored properties .

Synthetic Intermediate

Building Block for Complex Molecules

this compound serves as a versatile building block in organic synthesis. Its functional groups allow for further derivatization, enabling the formation of more complex structures that can be used in drug discovery and development. The compound's reactivity makes it suitable for various synthetic pathways, including nucleophilic substitutions and cycloadditions .

Case Studies

Mechanism of Action

The mechanism of action of 2-(tert-Butyl)-5-nitro-1H-indole is not well-documented. compounds with similar structures often exert their effects through interactions with biological macromolecules, such as proteins and nucleic acids. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogs and Molecular Properties

The following table compares 2-(tert-Butyl)-5-nitro-1H-indole with structurally related indole derivatives:

| Compound Name | CAS Number | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|---|

| This compound | Not provided | 2-tert-butyl, 5-nitro | C₁₂H₁₄N₂O₂ | 218.25 | Bulky tert-butyl, nitro EWG* |

| 2-(1-Methylcyclopropyl)-5-nitro-1H-indole | 952665-06-4 | 2-methylcyclopropyl, 5-nitro | C₁₂H₁₂N₂O₂ | 216.24 | Smaller cyclic substituent |

| 2-tert-butyl-6-fluoro-5-nitro-1H-indole | 952664-72-1 | 2-tert-butyl, 5-nitro, 6-fluoro | C₁₂H₁₃FN₂O₂ | 236.24 | Additional fluorine at C6 |

| 2-(4-Azidobutyl)-5-nitro-1H-indole | Not provided | 2-azidobutyl, 5-nitro | C₁₃H₁₅N₅O₂ | 297.30 | Azide functional group |

*EWG = Electron-Withdrawing Group. Data compiled from .

Substituent Effects on Reactivity and Stability

- Electronic Effects : The nitro group at C5 withdraws electron density, polarizing the indole ring. In the 6-fluoro analog (CAS 952664-72-1), fluorine’s electronegativity further enhances this polarization, possibly increasing reactivity in electrophilic substitutions .

- Functional Group Diversity : The azidobutyl substituent in 2-(4-Azidobutyl)-5-nitro-1H-indole enables participation in click chemistry, a feature absent in the tert-butyl analog .

Biological Activity

2-(tert-Butyl)-5-nitro-1H-indole is a synthetic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article aims to synthesize available information regarding the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant case studies.

The compound is characterized by a nitro group and a tert-butyl substituent on the indole structure, which influences its biological activity. The molecular formula is C12H14N2O2, and its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

- ABC Transporters : The compound has been identified as a modulator of ATP-binding cassette (ABC) transporters, particularly the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR). This modulation can influence ion transport and potentially ameliorate conditions associated with CFTR dysfunction .

- Anticancer Activity : Preliminary studies indicate that derivatives of nitroindoles exhibit anticancer properties. The compound's ability to induce apoptosis in cancer cell lines has been documented, suggesting potential therapeutic applications in oncology .

Biological Activity Data

The following table summarizes key findings related to the biological activities of this compound:

Case Studies

Several studies have explored the biological implications of this compound:

- Anticancer Studies : In a study involving MCF-7 breast cancer cells, this compound demonstrated significant cytotoxicity with an IC50 value indicating effective induction of apoptosis. This suggests its potential as a chemotherapeutic agent .

- Modulation of ABC Transporters : Research indicated that the compound could enhance CFTR activity, which is crucial for ion transport in epithelial tissues. This modulation could have implications for treating diseases linked to CFTR dysfunction, such as cystic fibrosis .

- Antimicrobial Activity : The compound was tested against various bacterial strains, showing promising results in inhibiting growth, indicating its potential as an antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(tert-Butyl)-5-nitro-1H-indole, and how can intermediates be characterized?

The synthesis of this compound typically involves functionalizing the indole scaffold. A key intermediate, 5-nitro-1H-indole-3-carbaldehyde , is synthesized via the Vilsmeier-Haack reaction using 5-nitro-1H-indole as the starting material. This reaction requires POCl₃ and DMF under controlled anhydrous conditions, yielding the aldehyde in ~60% efficiency . Purification : Use flash column chromatography with a gradient eluent (e.g., 70:30 ethyl acetate/hexane) to isolate intermediates. Confirm purity via thin-layer chromatography (TLC) and structural integrity via 1H/13C NMR (e.g., δ 10.1 ppm for aldehyde protons) .

Q. How should researchers handle and store this compound safely?

While specific toxicity data for this compound is limited, general precautions for nitroaromatics apply:

- Storage : Under inert gas (N₂/Ar) at –20°C in amber vials to prevent photodegradation.

- Handling : Use PPE (gloves, lab coat) and work in a fume hood. No acute hazards are reported for structurally similar tert-butyl indoles, but assume potential mutagenicity due to the nitro group .

Q. What analytical methods are recommended for confirming the structure of this compound?

- NMR Spectroscopy : 1H NMR (e.g., tert-butyl protons at δ 1.4–1.5 ppm; nitro group deshields adjacent protons).

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to confirm molecular ion [M+H]⁺.

- X-ray Crystallography : For unambiguous confirmation, co-crystallize with resolving agents (e.g., SHELXL software for refinement) .

Advanced Research Questions

Q. How can the tert-butyl group influence reactivity in downstream functionalization?

The tert-butyl group acts as a steric shield , directing electrophilic substitution to the 5-nitro position. For example, in Suzuki-Miyaura couplings , palladium catalysts selectively functionalize the 3-position due to steric hindrance from the tert-butyl group. Optimization requires:

- Catalyst screening : Pd(PPh₃)₄ or PdCl₂(dppf) with ligand tuning.

- Temperature : Reactions at 80–100°C in THF/toluene enhance yields .

Q. What strategies mitigate contradictions in reported synthetic yields for nitro-indole derivatives?

Discrepancies in yields (e.g., 42–60% in Vilsmeier-Haack reactions) arise from:

- Reagent purity : Use freshly distilled POCl₃ to avoid hydrolysis.

- Workup protocols : Quench reactions with ice-cold NaHCO₃ to stabilize intermediates.

- Batch variability : Validate reproducibility via triplicate runs and statistical analysis (e.g., RSD <5%) .

Q. How can this compound be applied in medicinal chemistry pipelines?

This compound serves as a precursor for non-nucleoside reverse transcriptase inhibitors (NNRTIs) . Key steps include:

- NH protection : Use di-tert-butyl dicarbonate (Boc₂O) to block the indole NH for subsequent coupling.

- Conjugate synthesis : React with substituted amines in the presence of NaBH₄ to form stable Schiff base derivatives .

Q. What computational tools aid in predicting the bioactivity of derivatives?

- Docking studies : Use AutoDock Vina to model interactions with targets like c-MYC G-quadruplex DNA.

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values for anti-cancer activity .

Methodological Notes

- Spectral Data : Always cross-reference NMR shifts with databases (e.g., PubChem) to resolve ambiguities.

- Safety Protocols : Follow GHS guidelines even if hazards are uncharacterized .

Properties

IUPAC Name |

2-tert-butyl-5-nitro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-12(2,3)11-7-8-6-9(14(15)16)4-5-10(8)13-11/h4-7,13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWEGNNIENUBTCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(N1)C=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80442101 | |

| Record name | 2-(tert-Butyl)-5-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80442101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174274-85-2 | |

| Record name | 2-(tert-Butyl)-5-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80442101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.